8-Chloroisoquinolin-5-ol
Overview
Description
8-Chloroisoquinolin-5-ol is a heterocyclic aromatic compound with the molecular formula C9H6ClNO. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 8th position and a hydroxyl group at the 5th position on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroisoquinolin-5-ol can be achieved through several methods. One common approach involves the chlorination of isoquinolin-5-ol. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroisoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloroisoquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 8-Chloroisoquinolin-5-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular target involved .
Comparison with Similar Compounds
8-Chloroisoquinoline: Similar in structure but lacks the hydroxyl group.
5-Chloro-8-quinolinol: Similar in structure but differs in the position of the chlorine and hydroxyl groups
Uniqueness: 8-Chloroisoquinolin-5-ol is unique due to the specific positioning of the chlorine and hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in applications where precise molecular interactions are required .
Biological Activity
8-Chloroisoquinolin-5-ol is a compound characterized by a chlorine atom at the 8-position and a hydroxyl group at the 5-position of the isoquinoline structure. This unique arrangement contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 179.60 g/mol. The presence of the chlorine atom influences its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 179.60 g/mol |
Structure | Structure |
This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. It has been shown to inhibit specific enzymes involved in metabolic pathways by binding to their active sites, thereby blocking substrate access. This mechanism is crucial for its potential therapeutic effects, particularly in cancer and inflammation.
Enzyme Inhibition
Research indicates that this compound can inhibit enzymes such as:
- Cyclooxygenases (COX) : Involved in inflammatory processes.
- Protein Kinases : Key regulators in cell signaling pathways.
The inhibition of these enzymes can lead to significant alterations in cellular functions and has implications for treating diseases such as cancer and arthritis.
Biological Activities
The compound has been studied for various biological activities, including:
- Antimicrobial Activity : Exhibits potential against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Demonstrated efficacy in inhibiting tumor growth in specific cancer cell lines.
- Anti-inflammatory Effects : Reduces inflammation by modulating cytokine production.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Study : A study published in Journal of Medicinal Chemistry found that this compound inhibited the proliferation of breast cancer cells through apoptosis induction. The compound was shown to activate caspase pathways, leading to programmed cell death.
- Anti-inflammatory Research : In a study on inflammatory bowel disease published in Pharmacology Research, the compound reduced levels of inflammatory markers (TNF-alpha and IL-6) in animal models, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Evaluation : A recent investigation reported in Microbial Drug Resistance demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
Isoquinolin-5-ol | Lacks halogen substituents | Limited antimicrobial properties |
8-Bromoisoquinolin-5-ol | Contains bromine instead of chlorine | Higher binding affinity to certain enzymes |
8-Iodoisoquinolin-5-ol | Contains iodine; higher molecular weight | Enhanced reactivity but different pharmacological profile |
Properties
IUPAC Name |
8-chloroisoquinolin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXRRNWUYHYOQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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